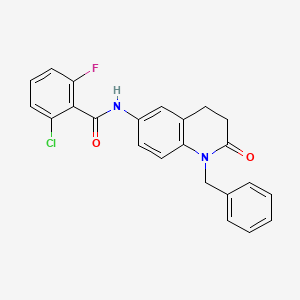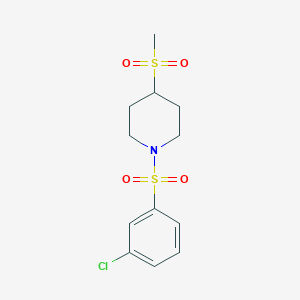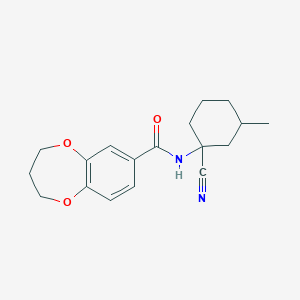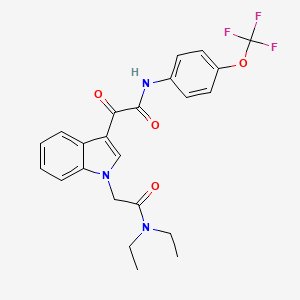
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The investigation of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-6-fluorobenzamide involves exploring its synthesis, molecular structure, chemical reactions, and properties. Compounds with similar structures, such as tetrahydroquinoline derivatives, are often studied for their potential pharmacological activities and their interactions with biological targets.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives involves multistep chemical processes, starting from readily available precursors. These processes may include condensation, reduction, and cyclization steps to form the desired quinoline core structure. The synthesis approach can vary based on the substitution pattern desired on the quinoline ring (Bracher, Carina Glas, & Ricky Wirawan, 2021).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a quinoline ring that is partially hydrogenated, containing a nitrogen atom within the ring structure. This core structure can be further modified by substituents that affect the compound's physical, chemical, and biological properties. X-ray powder diffraction and NMR spectroscopy are common techniques used for structural characterization (Pinilla et al., 2012).
Aplicaciones Científicas De Investigación
PET Imaging of Sigma-2 Receptor Status in Tumors
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-6-fluorobenzamide and its analogues have been synthesized and evaluated for their potential in positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds, due to their moderate to high affinity for sigma-2 receptors, are suitable for imaging applications in oncology. Their high tumor uptake and acceptable tumor/normal tissue ratios make them promising candidates for non-invasive assessment of tumor proliferation status and response to treatment (Tu et al., 2007).
Synthesis and Scalability
The development of a practical and scalable synthetic route for compounds like YM758 monophosphate, which shares a structural similarity with this compound, highlights the medicinal chemistry efforts in optimizing such molecules. This work demonstrates the feasibility of large-scale synthesis without the extensive use of chlorinated solvents, making the process more environmentally friendly and suitable for industrial applications (Yoshida et al., 2014).
Metabolic Pathways and Excretion
Research into the metabolic pathways and excretion mechanisms of structurally related compounds provides valuable insights into their pharmacokinetics. Identifying human metabolites and investigating transporter-mediated renal and hepatic excretion can inform the design of more efficacious and safer therapeutic agents. This understanding is crucial for predicting drug interactions, potential toxicity, and the overall therapeutic profile of new drugs (Umehara et al., 2009).
Thermal Fragmentation and Rearrangement Studies
Investigations into the thermal fragmentation and rearrangement of N-arylbenzamide derivatives provide foundational knowledge on the stability and reactivity of such compounds under high-temperature conditions. These studies are essential for understanding the decomposition pathways, which can influence the storage, handling, and formulation of pharmaceutical compounds (Gaber et al., 2008).
Propiedades
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O2/c24-18-7-4-8-19(25)22(18)23(29)26-17-10-11-20-16(13-17)9-12-21(28)27(20)14-15-5-2-1-3-6-15/h1-8,10-11,13H,9,12,14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZQMVHTJYKOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-difluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2494611.png)



![1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2494621.png)

![4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2494623.png)
![N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2494624.png)
![5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2494626.png)


![2-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2494629.png)
![4-(3-{1-[(Oxan-4-yl)carbamoyl]piperidin-4-yl}-2,5-dioxoimidazolidin-1-yl)benzoic acid](/img/structure/B2494631.png)
